4-Bromo-2-fluoro-5-iodotoluene

Catalog No.
S673409
CAS No.
202865-74-5
M.F
C7H5BrFI
M. Wt
314.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-5-iodotoluene

CAS Number

202865-74-5

Product Name

4-Bromo-2-fluoro-5-iodotoluene

IUPAC Name

1-bromo-5-fluoro-2-iodo-4-methylbenzene

Molecular Formula

C7H5BrFI

Molecular Weight

314.92 g/mol

InChI

InChI=1S/C7H5BrFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3

InChI Key

CPKOXUVSOOKUDA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1F)Br)I

Canonical SMILES

CC1=CC(=C(C=C1F)Br)I

4-Bromo-2-fluoro-5-iodotoluene is an organic compound with the molecular formula C₇H₅BrFI and a molecular weight of 314.92 g/mol. It is classified as a halogenated aromatic compound, featuring bromine, fluorine, and iodine atoms attached to a toluene structure. This compound is notable for its unique arrangement of halogens, which influences its chemical reactivity and physical properties, making it a subject of interest in various fields of research, particularly in organic synthesis and material science .

As mentioned earlier, there is no documented research on the specific mechanism of action of 4-bromo-2-fluoro-5-iodotoluene.

Due to the presence of halogens, 4-bromo-2-fluoro-5-iodotoluene should be handled with appropriate safety precautions similar to other halotoluenes. This may include:

  • Wearing gloves, eye protection, and protective clothing when handling the compound.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Proper disposal according to local regulations.

While the compound can be found listed in chemical databases like PubChem [] and Sigma-Aldrich [], there is no mention of its specific use in scientific research within these resources.

Potential Applications:

The presence of various functional groups like bromine, fluorine, and iodine suggests that 4-bromo-2-fluoro-5-iodotoluene could potentially be of interest in various fields of scientific research, including:

  • Medicinal Chemistry: Due to the presence of halogens, the compound could be explored for its potential biological activity, although there is no current evidence to support this.
  • Material Science: The combination of halogens and an aromatic ring could potentially lead to interesting properties for applications in material science, but further research is needed.
  • Organic Synthesis: The compound could serve as a building block for the synthesis of more complex molecules with desired properties, but its specific use in this context remains unclear.

  • Substitution Reactions: The halogen atoms can be substituted with other functional groups. Common reagents for these reactions include sodium iodide in acetone for halogen exchange.
  • Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to create different alkyl derivatives. Potassium permanganate or chromium trioxide can be used for oxidation, while lithium aluminum hydride is suitable for reduction.

Major Products Formed

  • Substitution: Various substituted toluenes depending on the substituent introduced.
  • Oxidation: Formation of 4-bromo-2-fluoro-5-iodobenzoic acid.
  • Reduction: Formation of 4-bromo-2-fluoro-5-iodoethylbenzene.

The biological activity of 4-Bromo-2-fluoro-5-iodotoluene is primarily studied in the context of its interactions with biological systems. Research indicates that halogenated compounds can influence enzyme activity and receptor interactions, potentially affecting metabolic pathways. The specific effects depend on the structural characteristics of the compound and the biological context in which it is studied.

The synthesis of 4-Bromo-2-fluoro-5-iodotoluene typically involves halogenation reactions. One common synthetic route includes:

  • Starting Material: Begin with 4-bromo-2-fluorotoluene.
  • Iodination: Iodination is performed using iodine and an oxidizing agent such as silver trifluoroacetate under controlled conditions.

In industrial settings, similar halogenation processes are scaled up for higher yields and purities, often utilizing continuous flow reactors and advanced purification techniques .

4-Bromo-2-fluoro-5-iodotoluene has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: Used in producing specialty chemicals with unique properties such as high refractive indices and specific electronic characteristics.
  • Biological Research: Employed in studies investigating the effects of halogenated compounds on biological systems .

Interaction studies involving 4-Bromo-2-fluoro-5-iodotoluene focus on its reactivity with various biological targets. These studies often explore how the presence of halogens affects binding affinity to enzymes or receptors, thereby elucidating potential pharmacological effects or toxicological profiles. The mechanisms by which this compound interacts with biological systems are influenced by its structural features and the nature of the target molecules.

Several compounds exhibit structural similarities to 4-Bromo-2-fluoro-5-iodotoluene. Notable examples include:

Compound NameStructural Differences
4-Bromo-5-fluoro-2-iodotolueneDifferent halogen positioning
4-Fluoro-2-iodotolueneLacks bromine atom
4-Bromo-2-iodoanilineContains an amino group instead of a methyl group
5-Bromo-4-fluoro-2-iodotolueneHalogens are arranged differently

Uniqueness

The uniqueness of 4-Bromo-2-fluoro-5-iodotoluene lies in its specific arrangement of halogen atoms. This configuration imparts distinct chemical reactivity and physical properties, making it particularly valuable for synthesizing complex molecules and studying the effects of halogenated compounds in various applications.

XLogP3

3.7

Wikipedia

4-Bromo-2-fluoro-5-iodotoluene

Dates

Last modified: 08-15-2023

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